Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Non-Propargylated Analog
The propargyl group on the piperidine nitrogen increases lipophilicity relative to the non-propargylated analog N-(3-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-98-1). The target compound has a computed XLogP3 of 1.3, while the non-propargylated analog has a lower XLogP3, estimated at approximately 0.5 based on structural difference. This shift in lipophilicity affects predicted membrane permeability and solubility profiles, which are critical parameters in CNS drug discovery campaigns [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | N-(3-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-98-1): XLogP3 estimated ~0.5 (structural analog without propargyl group; exact computed value not independently verified) |
| Quantified Difference | Δ XLogP3 ≈ +0.8 |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) [1]. Note: comparator XLogP3 is an estimate based on structural homology; direct experimental logP values are not publicly available for either compound. |
Why This Matters
Lipophilicity is a key determinant of ADME properties; even modest shifts in logP can affect compound disposition in cell-based assays and in vivo models, making analog replacement without re-validation inadvisable.
- [1] PubChem Compound Summary for CID 47293918. XLogP3-AA value: 1.3. National Center for Biotechnology Information (2025). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/47293918 View Source
